1-methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-amine
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Overview
Description
1-methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-amine is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a morpholine ring, which is a common motif in pharmaceuticals due to its stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-amine typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Introduction of the Methyl Group: Methylation can be performed using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Morpholine Ring: This step involves the reaction of the benzodiazole intermediate with morpholine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and real-time monitoring can optimize reaction conditions and scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Halogenated benzodiazole derivatives.
Scientific Research Applications
1-methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The benzodiazole core can interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-[(morpholin-4-yl)methyl]-1H-indole-3-carbaldehyde
- 2-methyl-1-(2-morpholin-4-yl-2-oxo-ethyl)-benzodiazole
Uniqueness
1-methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-amine is unique due to its specific combination of a benzodiazole core and a morpholine ring. This structure provides a balance of stability, bioavailability, and reactivity, making it a valuable compound in medicinal chemistry and material science.
Properties
IUPAC Name |
1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-16-12-3-2-10(14)8-11(12)15-13(16)9-17-4-6-18-7-5-17/h2-3,8H,4-7,9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMMEURPEIYFMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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